molecular formula C13H23NO3 B1343697 Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate CAS No. 885523-41-1

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate

Cat. No.: B1343697
CAS No.: 885523-41-1
M. Wt: 241.33 g/mol
InChI Key: GRWTYLMQRNNKJE-UHFFFAOYSA-N
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Description

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidone, which is then reduced to the corresponding alcohol and oxidized to the aldehyde .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The formyl group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Tert-butyl 4-ethyl-4-carboxypiperidine-1-carboxylate.

    Reduction: Tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile.

Scientific Research Applications

Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is used in scientific research for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science applications. In medicinal chemistry, it is used to synthesize potential drug candidates targeting various biological pathways .

Mechanism of Action

The mechanism of action of tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The formyl group can participate in various chemical reactions, facilitating the formation of bioactive compounds .

Comparison with Similar Compounds

    Tert-butyl 4-formylpiperidine-1-carboxylate: Similar structure but lacks the ethyl group at the 4-position.

    Tert-butyl 4-phenyl-4-formylpiperidine-1-carboxylate: Contains a phenyl group instead of an ethyl group at the 4-position.

Uniqueness: Tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate is unique due to the presence of both the ethyl and formyl groups at the 4-position, which can influence its reactivity and the types of derivatives that can be synthesized from it .

Properties

IUPAC Name

tert-butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-5-13(10-15)6-8-14(9-7-13)11(16)17-12(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWTYLMQRNNKJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646528
Record name tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-41-1
Record name tert-Butyl 4-ethyl-4-formylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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